2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid often involves multi-step reactions, including cyclocondensation of acylpyruvic acids esters with a mixture of aromatic or heterocyclic aldehydes and 5-aminotetrazole, as well as microwave-assisted processes for regioselective synthesis. These methods highlight the compound's synthetic accessibility and the potential for structural diversification (Gein et al., 2009) (Castillo et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds features hydrogen-bonded chains and frameworks, contributing to their stability and potential intermolecular interactions. The arrangement of atoms within the pyrazolo[1,5-a]pyrimidine ring system allows for the formation of various hydrogen bonds, influencing the compound's physical and chemical properties (Portilla et al., 2006).
Chemical Reactions and Properties
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives participate in various chemical reactions, including those leading to the synthesis of functional fluorophores and coordination compounds. These reactions underline the versatility and reactivity of the pyrazolo[1,5-a]pyrimidine core in constructing complex molecules with desired functionalities (Castillo et al., 2018) (Canfora et al., 2010).
Physical Properties Analysis
The crystal structure and solvate forms of closely related compounds offer insight into the physical properties of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. These analyses provide valuable information on the compound's solubility, stability, and potential for forming various crystal structures, which are crucial for its application in material science (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, such as their reactivity in acid-promoted synthesis and the formation of triorganotin(IV) complexes, highlight the compound's utility in organic synthesis and coordination chemistry. These properties are influenced by the presence of functional groups on the pyrazolo[1,5-a]pyrimidine ring, which can be modified to tailor the compound's reactivity and interaction with other molecules (Tseng et al., 2019) (Ruisi et al., 2010).
Scientific Research Applications
Synthesis of Benzodiazepine Receptor Ligands : Derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine have been synthesized for potential use as benzodiazepine receptor ligands (Bruni et al., 1994).
Antimicrobial Activity : Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, synthesized from derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine, were found to have antimicrobial properties (Gein et al., 2009).
Structural Studies and Corrections : Research has focused on the structural analysis and correction of pyrazolo[1,5-a][1,3]diazepine derivatives based on 2-Methylpyrazolo[1,5-a]pyrimidine (Chimichi et al., 1993).
Regioselective Synthesis : Studies have been conducted on the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides (Drev et al., 2014).
Antipyretic and Hypothermizing Effects : Certain derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine have shown antipyretic and hypothermizing effects (Auzzi et al., 1979).
Hypoglycemic Activity : Some derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine have been tested for their hypoglycemic activity (Gein et al., 2016).
c-Src Kinase Inhibition for Stroke Treatment : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors, with potential applications in treating acute ischemic stroke (Mukaiyama et al., 2007).
Tumor Imaging with Positron Emission Tomography : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging using positron emission tomography (PET) (Xu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-7-9-3-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGUXFUOSJCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630527 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
739364-95-5 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739364-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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